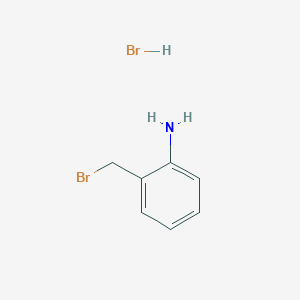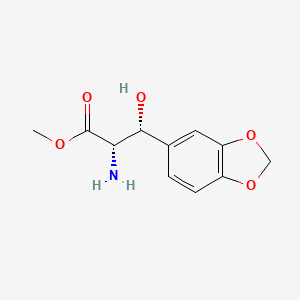
N-Boc-piperazine-2,2,6,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-piperazine-2,2,6,6-D4 is a deuterium-labeled compound with the molecular formula C9H14D4N2O2 and a molecular weight of 190.28 g/mol. This compound is a derivative of piperazine, where the hydrogen atoms at positions 2, 2, 6, and 6 are replaced with deuterium atoms. The Boc (tert-butoxycarbonyl) group is used to protect the nitrogen atoms in the piperazine ring during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, where piperazine is reacted with an aryl halide in the presence of a palladium catalyst . Another method involves the Cu-catalyzed Ullmann-Goldberg reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of N-Boc-piperazine-2,2,6,6-D4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, deprotected piperazine, and substituted piperazine derivatives .
Scientific Research Applications
N-Boc-piperazine-2,2,6,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Boc-piperazine-2,2,6,6-D4 involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atoms, allowing selective reactions at other positions in the molecule. The deuterium atoms provide stability and enable the tracing of the compound in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but without deuterium atoms.
N-Boc-piperazine-2,2,6,6-D4: The deuterium-labeled version of 1-Boc-piperazine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use in isotopic labeling studies. This compound provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2 |
InChI Key |
CWXPZXBSDSIRCS-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)





![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)


![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)

![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
